molecular formula C4H9NO2 B555124 (R)-3-Aminobutanoic Acid CAS No. 3775-73-3

(R)-3-Aminobutanoic Acid

Cat. No. B555124
CAS RN: 3775-73-3
M. Wt: 103.12 g/mol
InChI Key: OQEBBZSWEGYTPG-GSVOUGTGSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds).



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

  • Vibrational Spectra Analysis : (R)-3-Aminobutanoic Acid has been studied for its vibrational spectra, particularly in its zwitterionic form. It shows strong Raman modes suggestive of a stable zwitterionic dimer structure in a water solvent medium (Yalagi, 2022).

  • Enantioselective Synthesis : The compound has been used in enantioselective synthesis, demonstrating its utility in creating specific stereochemical configurations in chemical compounds, which is crucial in drug development (Estermann & Seebach, 1988).

  • Pharmacological Activity : Studies have shown that enantiomers of related compounds, like 3-(p-chlorophenyl)-4-aminobutanoic acid, display significant differences in pharmacological activity. This highlights the potential of (R)-3-Aminobutanoic Acid in developing new pharmaceuticals (Witczuk, Khaunina, & Kupryszewski, 1980).

  • Chemical Synthesis and Characterization : Research has also focused on the synthesis and characterization of (R)-3-Aminobutanoic Acid derivatives, contributing to the understanding of its chemical properties and potential applications in various fields (Griesbeck & Seebach, 1987).

  • Biocatalysis for Synthesis : A study demonstrated the use of biocatalysis for the synthesis of (R)-3-Aminobutanoic Acid, showing its application in greener and more efficient manufacturing processes (Hernández et al., 2017).

  • Environmental Impact and Green Chemistry : Research has been conducted on developing greener synthesis methods for (R)-3-Aminobutanoic Acid, highlighting the increasing focus on sustainable and environmentally friendly chemical processes (Weiss, Brinkmann, & Gröger, 2010).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research could lead to new insights or applications for the compound.


Analyzing all relevant papers on a compound involves reading the papers, understanding the experiments and results, and synthesizing the information into a coherent picture of what is known about the compound. The formatting requirements you mentioned involve organizing the information into paragraphs, each with its own subheading.


properties

IUPAC Name

(3R)-3-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBBZSWEGYTPG-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420710
Record name (3R)-3-Aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminobutanoic Acid

CAS RN

3775-73-3
Record name (-)-3-Aminobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3775-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-aminobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
P Gmeiner - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
A practical approach to enantiomerically pure (R) ‐3‐amino‐butanoic acid (6) from L‐asparagine (1) is presented. The key step of the synthesis is the chemoselective reduction of the β‐…
KA Bode, J Applequist - Macromolecules, 1997 - ACS Publications
Absorption and circular dichroic (CD) spectra of the π−π* transition near 190 nm are predicted for helical structures proposed for poly(β-amino acids) in accordance with the hydrogen-…
Number of citations: 80 pubs.acs.org
G Cardillo, A De Simone, L Gentilucci, P Sabatino… - Tetrahedron letters, 1994 - Elsevier
The synthesis of (R)-(−)-3-aminobutanoic acid starting from chiral α,β-unsaturated imide 1b is described, by means of the nucleophilic attack of several phthalimido derivatives in the …
Number of citations: 47 www.sciencedirect.com
A Péter - Journal of Chromatography A, 2002 - Elsevier
A quinine-derived chiral anion-exchanger stationary phase was applied for the direct high-performance liquid chromatographic separation of the enantiomers of N-protected unusual β-…
Number of citations: 58 www.sciencedirect.com
G Cardillo, C Tomasini - Chemical Society Reviews, 1996 - pubs.rsc.org
In the recent years, there has been increasing interest in the synthesis of proteinogenic and non-proteinogenic amino acids.'This is due to the wide utility of such compounds as …
Number of citations: 674 pubs.rsc.org
A Del Rio Flores, DW Kastner, Y Du… - Journal of the …, 2022 - ACS Publications
The isonitrile moiety is an electron-rich functionality that decorates various bioactive natural products isolated from diverse kingdoms of life. Isonitrile biosynthesis was restricted for over …
Number of citations: 7 pubs.acs.org
H SHIGYO, S SATO, K SHIBUYA… - Chemical and …, 1993 - jstage.jst.go.jp
A series of disubstituted phenylpyridine derivatives was synthesized and their antiarrhythmic effects against chloroform-induced ventricular arrhythmias in mice were examined. Among …
Number of citations: 8 www.jstage.jst.go.jp
R Amoroso, G Cardillo, P Sabatino… - The Journal of …, 1993 - ACS Publications
The 1, 4-addition of O-benzylhydroxylamine to imides 3 in the presence of various Lewis acids is described. The reaction is performed in CH2CI2 at-78 C and affords derivatives 4 and 5 …
Number of citations: 106 pubs.acs.org
H Lyu, OIF Chen, N Hanikel, MI Hossain… - Journal of the …, 2022 - ACS Publications
Metal–organic framework-808 has been functionalized with 11 amino acids (AA) to produce a series of MOF-808-AA structures. The adsorption of CO 2 under flue gas conditions …
Number of citations: 83 pubs.acs.org
M Zhu, L Wang, W Zhang, Z Liu, M Ali… - Journal of Natural …, 2020 - ACS Publications
The diisonitrile copper chelator SF2768 biosynthesized by Streptomyces thioluteus functions as a chalkophore that transports extracellular copper into producer cells in a complexed …
Number of citations: 5 pubs.acs.org

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